5-(P-tolyl)thiazol-2-amine
Overview
Description
5-(P-tolyl)thiazol-2-amine is a chemical compound with the molecular formula C10H10N2S and a molecular weight of 190.26 . It is also known by other names such as 2-Amino-5-(p-tolyl)thiazole and 5-(4-Methylphenyl)-2-thiazolamine . The compound appears as a light yellow to brown powder or crystal .
Synthesis Analysis
The synthesis of 5-(P-tolyl)thiazol-2-amine involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction is part of a larger class of reactions known as click chemistry, which are characterized by their efficiency and versatility .Molecular Structure Analysis
The molecular structure of 5-(P-tolyl)thiazol-2-amine has been analyzed using experimental methods such as X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) and Hartree-Fock (HF) calculations .Physical And Chemical Properties Analysis
5-(P-tolyl)thiazol-2-amine is a solid at 20 degrees Celsius . The compound is sensitive to air and should be stored under inert gas .Scientific Research Applications
Antibacterial Activity
- Application : Thiazole derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity . These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Methods : The molecules were synthesized and their antibacterial activity was tested against both Gram-negative and Gram-positive bacteria . The compounds were also tested in complex with the cell-penetrating peptide octaarginine .
- Results : Several of the synthesized compounds displayed potent antibacterial activity. Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .
Treatment of Various Diseases
- Application : Thiazole derivatives are being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
- Methods : The drug candidate is being tested in clinical trials (NCT01154101 and NCT01031108) .
- Results : The clinical trial results and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .
Anticancer, Anticonvulsant, Antihypertensive, Antimicrobial, Antioxidant, Antifungal Activities
- Application : Thiazoles have been used in drug discovery as anticancer, anticonvulsant, antihypertensive, antimicrobial, antioxidant, antifungal active substances and also for the treatment of pain, schizophrenia, HIV and as inhibitors of bacterial DNA gyrase .
- Methods : 2-Aminothiazole derivatives are generally utilized as structural motifs in medicinal chemistry .
- Results : The results of these applications are not specified in the source .
For instance, they are used in the synthesis of various pharmaceutical drugs due to their diverse biological activities, such as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
Safety And Hazards
properties
IUPAC Name |
5-(4-methylphenyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSKUJCHFMAMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359370 | |
Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(P-tolyl)thiazol-2-amine | |
CAS RN |
73040-54-7 | |
Record name | 5-(4-Methylphenyl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70359370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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